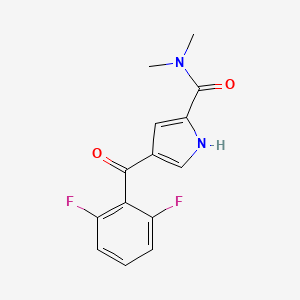

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O2/c1-18(2)14(20)11-6-8(7-17-11)13(19)12-9(15)4-3-5-10(12)16/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTSHEVBAREOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N,N-dimethyl-1H-pyrrole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Scientific Research Applications

4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and carbonyl groups play a crucial role in its binding affinity and reactivity. It is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to three analogs: Impurity H(EP) (), N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide (), and Impurity E(EP) (). Key distinctions are summarized below:

Key Observations:

Benzoyl Substituents: Fluorine vs. Chlorine: The target’s 2,6-difluoro group contrasts with the 2,6-dichloro substitution in ’s analog. Fluorine’s higher electronegativity and smaller atomic radius enhance electron-withdrawing effects and reduce steric hindrance compared to chlorine .

Carboxamide Substituents :

- N,N-dimethyl vs. N-cyclopentyl : The dimethyl group in the target compound increases lipophilicity but reduces steric bulk compared to the cyclopentyl group in ’s analog. This difference may influence membrane permeability and metabolic stability.

Physicochemical and Electronic Properties

- Solubility : The target’s smaller dimethyl group likely enhances aqueous solubility compared to the cyclopentyl-substituted analog.

Reactivity and Stability

- Hydrolytic Stability : The 2,6-difluoro substitution may confer greater resistance to hydrolysis compared to the 2,4-difluoro isomer (Impurity H) due to reduced electron-deficient character at the carbonyl group .

- Metabolic Stability : The N,N-dimethyl group in the target compound may undergo slower oxidative metabolism compared to the N-cyclopentyl group, which is prone to cytochrome P450-mediated oxidation.

Biological Activity

4-(2,6-Difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound with notable biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in combating drug-resistant infections.

- Molecular Formula : C14H12F2N2O2

- Molecular Weight : 278.25 g/mol

- CAS Number : 6680484

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorobenzoyl group can inhibit enzymatic activity, while the pyrrole ring enhances binding affinity to biological macromolecules. Research indicates that this compound acts as an inhibitor of the MmpL3 protein, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, making it a promising candidate for anti-tuberculosis therapy .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported are less than 0.016 μg/mL, indicating high efficacy .

Cytotoxicity

In terms of safety, this compound shows low cytotoxicity with an IC50 greater than 64 μg/mL, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrrole ring and the carboxamide group significantly influence the biological activity. For instance:

- Substituents on the Pyrrole Ring : Electron-withdrawing groups enhance activity.

- Bulky Substituents : These have been shown to improve anti-TB activity while maintaining low cytotoxicity .

Study on Anti-TB Activity

A significant study focused on the design and synthesis of various pyrrole-2-carboxamides, including this compound. The compound was evaluated against both wild-type and mutant strains of M. tuberculosis expressing the mmpL3 gene. The results indicated that this compound effectively inhibited mycolic acid biosynthesis, which is essential for bacterial cell wall integrity .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other known anti-TB agents such as isoniazid (INH) and NITD-304. The results showed that the novel pyrrole derivatives exhibited superior potency against resistant strains compared to these established drugs .

Data Summary Table

| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Target Protein | Activity Type |

|---|---|---|---|---|

| This compound | <0.016 | >64 | MmpL3 | Anti-Tuberculosis |

| Isoniazid | <0.1 | Not reported | InhA | Anti-Tuberculosis |

| NITD-304 | <0.05 | Not reported | MmpL3 | Anti-Tuberculosis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,6-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via coupling reactions between activated acyl chlorides and pyrrole-carboxamide intermediates. For example, benzoyl chloride derivatives (e.g., 2,6-difluorobenzoyl chloride) are reacted with ethyl pyrrole-2-carboxylate under anhydrous conditions in dichloromethane, using triethylamine as a base. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acyl chloride to pyrrole) are critical to minimize side products .

Q. Which in vitro assays are typically used to screen the antimicrobial activity of pyrrole-2-carboxamide derivatives?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Broth microdilution methods in 96-well plates are employed, with compounds tested at concentrations ranging from 0.3–100 µg/mL. Activity is assessed via optical density measurements after 24-hour incubation. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are included to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the pesticidal efficacy of 2,6-difluorobenzoyl-containing compounds?

- Methodological Answer : SAR optimization involves synthesizing analogs with varying substituents on the phenyl ring or pyrrole core. For instance, introducing bulky alkoxy groups (e.g., 1-phenylpropoxy) at the para position improves acaricidal activity against Tetranychus cinnabarinus. Bioassays are conducted in triplicate at concentrations of 0.3–300 mg/L, with activity quantified as population reduction percentages (90–100% = "++"; <50% = "–"). Comparative analysis of substituent effects reveals that electron-withdrawing groups enhance stability and target binding .

Q. What experimental strategies are used to evaluate kinase inhibitory activity in derivatives of this compound?

- Methodological Answer : Kinase inhibition is assessed via in vitro enzymatic assays (e.g., CDK1/Aurora kinase inhibition). Recombinant kinases are incubated with ATP and fluorogenic substrates, and IC₅₀ values are determined using fluorescence polarization. In vivo efficacy is tested in xenograft models (e.g., murine leukemia), with tumor volume monitored post-administration (10–50 mg/kg, intraperitoneal). Pharmacokinetic studies (plasma half-life, bioavailability) guide dose optimization .

Q. Which analytical techniques are essential for characterizing synthetic impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used to identify impurities. For example, residual starting materials (e.g., 2,6-difluorobenzoyl chloride) are quantified using a C18 column and acetonitrile/water mobile phase. Structural confirmation of impurities (e.g., N-oxide byproducts) is achieved via high-resolution MS and ¹H-NMR .

Q. How is toxicological profiling conducted for this compound derivatives?

- Methodological Answer : Acute toxicity is evaluated via intravenous administration in murine models (e.g., 30 mg/kg TDLo), with mortality and organ histopathology monitored. Thermal decomposition studies (TGA-MS) identify hazardous byproducts (e.g., NOₓ, SOₓ, F⁻ emissions). Chronic toxicity assays include 28-day repeated dosing (OECD 407 guidelines) to assess hepatorenal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.